4-methyl-1H-indazole-5-carbonitrile
CAS No.: 478837-29-5
Cat. No.: VC2476516
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478837-29-5 |
|---|---|
| Molecular Formula | C9H7N3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 4-methyl-1H-indazole-5-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
| Standard InChI Key | JZFGGTZDIPNTFM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1C=NN2)C#N |
| Canonical SMILES | CC1=C(C=CC2=C1C=NN2)C#N |
Introduction
Chemical Identity and Structural Characteristics
4-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The compound features a methyl group at position 4 and a nitrile (cyano) group at position 5 of the indazole core. The 1H designation indicates that the hydrogen is attached to the nitrogen atom at position 1 of the pyrazole ring .
Molecular and Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3 |
| SMILES | CC1=C(C=CC2=C1C=NN2)C#N |
| InChI | InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
| InChIKey | JZFGGTZDIPNTFM-UHFFFAOYSA-N |
| CAS Number | 478837-29-5 |
| Molecular Weight | 157.17 g/mol |
Physical Properties
The physical properties of 4-methyl-1H-indazole-5-carbonitrile can be understood partly through predicted data and by comparison with similar compounds:
| Property | Predicted Value |
|---|---|
| Appearance | Solid |
| Density | Approximately 1.3 g/cm³ |
| Boiling Point | ~370°C at 760 mmHg |
Mass Spectrometric Properties
The predicted collision cross section (CCS) values for various adducts provide insights into its behavior in analytical experiments :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.07128 | 133.9 |
| [M+Na]+ | 180.05322 | 147.4 |
| [M+NH4]+ | 175.09782 | 139.2 |
| [M+K]+ | 196.02716 | 139.1 |
| [M-H]- | 156.05672 | 128.0 |
| [M+Na-2H]- | 178.03867 | 138.2 |
| [M]+ | 157.06345 | 133.3 |
| [M]- | 157.06455 | 133.3 |
| Catalyst | Conditions | Expected Yield |
|---|---|---|
| Cu(OAc)₂·H₂O | DMF, 90°C, K₂CO₃ | 70-85% |
| Cu₂O | THF, reflux | 65-80% |
Biological Activities and Applications
Structure-Activity Relationships
The specific substitution pattern in 4-methyl-1H-indazole-5-carbonitrile is significant for its biological activity:
-
The methyl group at position 4 may enhance lipophilicity and membrane permeability
-
The nitrile group at position 5 can serve as a hydrogen bond acceptor and influence receptor binding
-
The indazole N-H can function as a hydrogen bond donor
Research indicates that "modifications at specific positions on the indazole ring can enhance anticancer efficacy". The position-specific substituents in 4-methyl-1H-indazole-5-carbonitrile likely contribute to a unique pharmacological profile.
Molecular Interactions
Studies exploring the interactions of indazole derivatives with biological macromolecules suggest that 4-methyl-1H-indazole-5-carbonitrile may interact with various enzymes and receptors. Potential mechanisms include:
-
Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions
-
Modulation of signaling pathways involved in cellular processes
-
Potential interaction with cytochrome P450 enzymes, influencing drug metabolism
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-methyl-1H-indazole-5-carbonitrile:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 1H-Indazole-5-carbonitrile | Lacks the methyl group at position 4 | 74626-47-4 |
| 3-Methyl-1H-indazole-5-carbonitrile | Methyl group at position 3 instead of 4 | 267875-55-8 |
| 5-Methyl-1H-indazole-6-carbonitrile | Different position of methyl and nitrile groups | Not provided |
| 3-Iodo-1H-indazole-5-carbonitrile | Contains iodo group at position 3, no methyl group | 944898-90-2 |
Functional Analysis
The positioning of functional groups significantly impacts reactivity and biological activity:
-
The methyl group at position 4 influences the electronic distribution within the indazole ring
-
The nitrile group serves as a potential site for further functionalization
-
The 1H-indazole core provides a scaffold that can be recognized by various biological targets
Research Applications and Future Directions
Current Research Status
The current research landscape for 4-methyl-1H-indazole-5-carbonitrile reveals several key areas of interest:
-
Exploration as a potential pharmacophore in drug discovery
-
Investigation of its chemical reactivity for the development of novel derivatives
-
Analysis of structure-activity relationships to optimize biological activities
Future Research Opportunities
Several promising research directions for 4-methyl-1H-indazole-5-carbonitrile include:
-
Development of optimized synthetic routes with improved yields and efficiency
-
Comprehensive evaluation of biological activities against various targets
-
Exploration of its potential as a building block for more complex molecules
-
Investigation of structure-based drug design applications leveraging the indazole scaffold
Analytical Considerations
For researchers working with 4-methyl-1H-indazole-5-carbonitrile, several analytical approaches are recommended:
-
NMR spectroscopy for structural confirmation and purity assessment
-
Mass spectrometry for precise identification and quantification
-
X-ray crystallography for detailed three-dimensional structural analysis
-
Computational modeling to predict interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume